molecular formula C12H22N2O3 B10850462 Methyl 4-(3-cyclohexylureido)butanoate

Methyl 4-(3-cyclohexylureido)butanoate

Cat. No.: B10850462
M. Wt: 242.31 g/mol
InChI Key: QDXXGVVKSQMYHV-UHFFFAOYSA-N
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Description

Methyl 4-(3-cyclohexylureido)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylureido group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-cyclohexylureido)butanoate typically involves the reaction of 4-aminobutanoic acid with cyclohexyl isocyanate to form 4-(3-cyclohexylureido)butanoic acid. This intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

Methyl 4-(3-cyclohexylureido)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-cyclohexylureido)butanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylureido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. This compound can also interact with cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Comparison: Methyl 4-(3-cyclohexylureido)butanoate is unique due to its specific ester and cyclohexylureido groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 4-(cyclohexylcarbamoylamino)butanoate

InChI

InChI=1S/C12H22N2O3/c1-17-11(15)8-5-9-13-12(16)14-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,13,14,16)

InChI Key

QDXXGVVKSQMYHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)NC1CCCCC1

Origin of Product

United States

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